Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy-
Description
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- (IUPAC name) is a substituted benzoic acid derivative featuring a 2-bromobenzoyl group attached to the amino position at the 4th carbon and a hydroxyl group at the 2nd position of the benzene ring. For example, highlights the synthesis of amide derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid through similar condensation routes .
Such derivatives are often explored for pharmaceutical applications, including enzyme inhibition (e.g., butyrylcholinesterase inhibitors in ) , or as intermediates in natural product isolation (e.g., reports benzoic acid derivatives isolated from plants) .
Properties
CAS No. |
926232-00-0 |
|---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
4-[(2-bromobenzoyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-10(14(19)20)12(17)7-8/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
GXCQZFQDKGHFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- typically involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . Each step requires specific reaction conditions, such as the use of Raney nickel as a catalyst for hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. For example, the preparation of similar compounds has been successfully scaled up to 70 kg/batch with a total yield of 24% .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a benzoquinone derivative, while substitution of the bromine atom can yield various substituted benzoic acid derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of benzoic acid compounds, including 4-[(2-bromobenzoyl)amino]-2-hydroxy-, exhibit significant antimicrobial properties. In particular, studies have shown that compounds with bromine substitutions can enhance antimicrobial efficacy against various pathogens. For instance, the presence of bromine in the structure has been linked to improved activity against Gram-positive bacteria, making it a candidate for developing new antibiotics or antifungal agents .
1.2 Synthesis of Therapeutics
The compound serves as an intermediate in the synthesis of other therapeutic agents. For example, it is utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently being investigated for diabetes treatment. The synthesis process involves multiple steps that yield high purity and significant quantities suitable for industrial applications .
1.3 Urea Cycle Disorders Treatment
Benzoic acid itself is known for its role in treating urea cycle disorders when used as sodium benzoate. This application highlights the potential of related compounds like 4-[(2-bromobenzoyl)amino]-2-hydroxy- to be explored for similar therapeutic uses, particularly in metabolic disorders .
Material Science Applications
2.1 Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Its unique chemical structure allows it to act as a cross-linking agent or a modifier in polymer formulations, which can lead to improved material performance in various applications such as coatings and adhesives.
2.2 Bioactive Materials
Due to its biological activity, benzoic acid derivatives are being researched for their use in bioactive materials. These materials can be applied in biomedical devices or drug delivery systems where controlled release and biocompatibility are crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Lipophilicity and Bioavailability :
- The bromine atom in the target compound and ’s thienyl derivative increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration . In contrast, the sulfonamide group in introduces polarity, reducing lipid solubility but improving water solubility .
- The methyl ester in improves bioavailability by masking the carboxylic acid, a common prodrug strategy .
The diethylamino group in introduces basicity, which could facilitate interactions with acidic residues in proteins .
Biological Activities: Enzyme Inhibition: highlights that amide derivatives of benzoic acid exhibit butyrylcholinesterase (BChE) inhibition, suggesting that the target compound may share similar mechanisms .
Synthetic Accessibility :
- Condensation reactions (e.g., amide bond formation in ) are central to synthesizing these analogs. The presence of bromine or nitro groups may require careful handling due to reactivity .
Biological Activity
Benzoic acid derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the compound Benzoic acid, 4-[(2-bromobenzoyl)amino]-2-hydroxy- , exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHBrN\O
- Molecular Weight : 320.14 g/mol
- IUPAC Name : 4-[(2-bromobenzoyl)amino]-2-hydroxybenzoic acid
This structure includes a bromobenzoyl group and a hydroxyl group, which are pivotal for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that benzoic acid derivatives exhibit notable antimicrobial properties. The compound in focus has been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Moderate | |
| Enterococcus faecium | Moderate | |
| Candida albicans | Moderate |
In vitro tests indicated that the compound has a minimum biofilm eradication concentration (MBEC) of 125 µg/mL against some Gram-positive bacteria, suggesting potential for use in treating infections associated with biofilms .
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been extensively studied. A derivative similar to the compound showed significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with cellular targets. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of hydrophobic groups can disrupt bacterial membranes.
- Induction of Apoptosis in Cancer Cells : The compounds may activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .
Case Study 1: Antimicrobial Efficacy
A study published in 2021 evaluated the antimicrobial efficacy of several benzoic acid derivatives, including our compound. The results showed that modifications at the para position enhance activity against Gram-positive strains while maintaining low toxicity levels .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation, a series of benzoic acid derivatives were synthesized and tested for cytotoxicity against cancer cell lines. The results indicated that the introduction of bromine at specific positions significantly increased cytotoxicity compared to non-brominated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
